2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
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Overview
Description
L-Glu(betaNA)-OH, also known as L-Glutamic acid beta-naphthylamide, is a derivative of L-glutamic acid. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. L-Glutamic acid is a non-essential amino acid that plays a crucial role in protein synthesis and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glu(betaNA)-OH typically involves the reaction of L-glutamic acid with beta-naphthylamine. This process can be carried out through various methods, including:
Amidation Reaction: L-glutamic acid is reacted with beta-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form L-Glu(betaNA)-OH.
Enzymatic Synthesis: Enzymes such as glutaminase can be used to catalyze the formation of L-Glu(betaNA)-OH from L-glutamic acid and beta-naphthylamine under mild conditions.
Industrial Production Methods
Industrial production of L-Glu(betaNA)-OH may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Glu(betaNA)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthylamide group to a more reduced form.
Substitution: The beta-naphthylamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthylamide compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
L-Glu(betaNA)-OH has several applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of glutaminase and other related enzymes.
Neuroscience: The compound is used to investigate the role of glutamic acid derivatives in neurotransmission and neuroprotection.
Pharmacology: L-Glu(betaNA)-OH is studied for its potential therapeutic effects in treating neurological disorders and as a model compound for drug development.
Industrial Applications: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Glu(betaNA)-OH involves its interaction with specific enzymes and receptors in the body. As a derivative of L-glutamic acid, it can bind to glutamate receptors and modulate neurotransmission. The compound may also act as a substrate for enzymes such as glutaminase, influencing metabolic pathways related to amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic Acid: The parent compound of L-Glu(betaNA)-OH, involved in protein synthesis and neurotransmission.
L-Glutamine: An amino acid similar to L-glutamic acid, with roles in nitrogen metabolism and immune function.
Beta-Naphthylamine: A compound used in the synthesis of various derivatives, including L-Glu(betaNA)-OH.
Uniqueness
L-Glu(betaNA)-OH is unique due to its combination of L-glutamic acid and beta-naphthylamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications, particularly in studying enzyme activity and neurotransmission.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20) |
InChI Key |
XWCSDVVHAXLZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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